

# Technical Monograph: 1-Chloro-2,7-naphthyridin-4-ol

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## Compound of Interest

Compound Name: 1-Chloro-2,7-naphthyridin-4-ol

Cat. No.: B8232666

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## Executive Summary

**1-Chloro-2,7-naphthyridin-4-ol** (CAS: 69042-30-4, generic/related) is a substituted 2,7-naphthyridine derivative characterized by a high-reactivity electrophilic center at C1 and a nucleophilic hydroxyl handle at C4. This dual functionality makes it a "linchpin" intermediate: the C1-chloride is activated for nucleophilic aromatic substitution (

), while the C4-hydroxyl serves as a stable anchor for solubility modulation or ether linkage formation.

Recent patent literature identifies this scaffold as a critical pharmacophore in the development of MASTL (Greatwall kinase) inhibitors and c-Kit/VEGFR-2 antagonists, positioning it as a high-value target for oncology research.

## Structural Analysis & Physicochemical Properties[1] [2][3][4]

### Numbering and Nomenclature

The 2,7-naphthyridine system follows IUPAC rules analogous to isoquinoline.

- Nitrogen Positions: 2 and 7.
- Substituents:
  - C1-Chloro: Located at the  
  
-position relative to N2. This position is electronically deficient, analogous to the 1-position of isoquinoline.
  - C4-Hydroxyl: Located at the  
  
-position relative to N2 (across the ring), but topologically analogous to the 4-position of isoquinoline.

## Tautomerism: The Hydroxy vs. Oxo Paradox

Unlike 1-hydroxy- or 3-hydroxy-2,7-naphthyridines, which exist predominantly as stable lactams (ones) due to favorable amide resonance, **1-chloro-2,7-naphthyridin-4-ol** exists predominantly in the enol (hydroxyl) form.

- Mechanistic Driver: Tautomerization to the 4-oxo form (a vinylogous amide) would require a quinoid arrangement that disrupts the aromaticity of the fused pyridine ring (Ring B). Consequently, the energetic penalty favors the aromatic 4-hydroxy tautomer.
- Implication: In synthetic planning, the C4 position behaves as a phenol, not a pyridone.

## Calculated Properties

Property	Value (Predicted)	Context
Molecular Formula	C	Core Scaffold
	H	
	Cl	
	O	
Molecular Weight	180.59 g/mol	Fragment-like
pKa (Acidic)	~8.5 - 9.5	C4-OH (Phenolic)
pKa (Basic)	~2.5 - 3.5	N7 (Pyridine-like)
LogP	~1.8	Moderate Lipophilicity
PSA	~45 Å	Good Membrane Permeability

## Synthetic Routes and Access

Access to the 1-chloro-4-ol core typically proceeds via cyclization of pyridine precursors followed by regioselective functionalization.

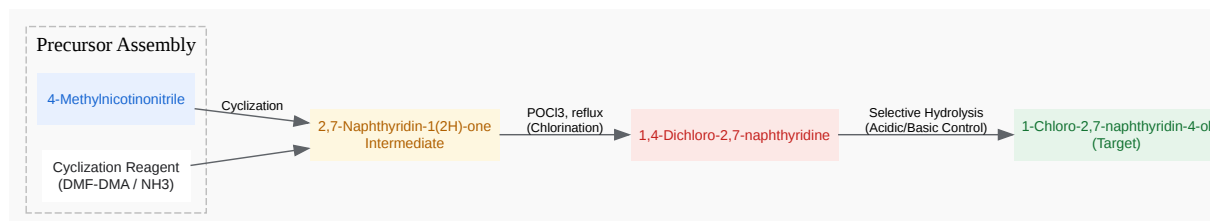
### Primary Synthetic Pathway

The most robust route involves the construction of the Ring A onto a pre-existing pyridine Ring B.

- Precursor: 4-methylnicotinonitrile (or ethyl 4-methylnicotinate).
- Cyclization: Condensation with a one-carbon electrophile (e.g., Vilsmeier reagent or dimethylformamide dimethyl acetal) followed by cyclization with ammonia/amine sources yields the 2,7-naphthyridine core.
- Functionalization:
  - Step A: Oxidation/Hydrolysis to generate the 1,4-dione (or 1-hydroxy-4-one) intermediate.
  - Step B (Critical Regioselectivity): Treatment with POCl

under controlled conditions. The C1-lactam oxygen is more basic and converts to the chloride faster than the C4-phenol, or the reaction is run to the dichloride and selectively hydrolyzed.

## Visualization of Synthesis



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Caption: Synthetic logic flow from pyridine precursor to the target 1-chloro-4-ol scaffold via a dichloro intermediate.

## Reactivity Profile

The molecule presents two distinct "handles" for medicinal chemistry elaboration.

### C1-Chloride: The Electrophilic Warhead

The chlorine at C1 is activated by the adjacent N2 nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (

).

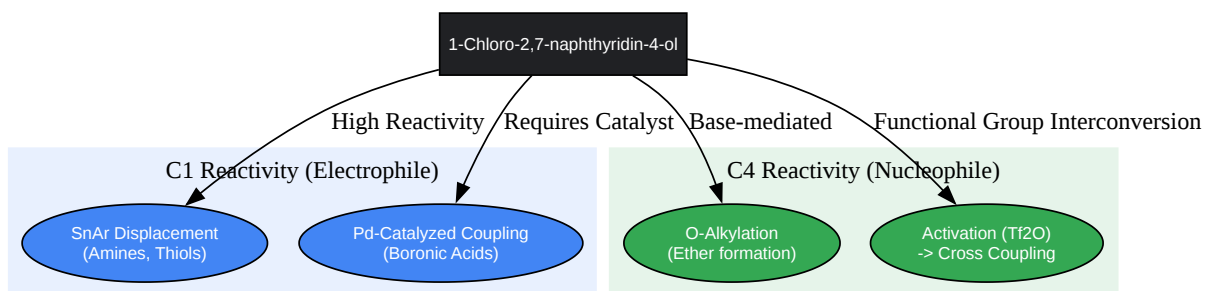
- Reactivity Order: C1-Cl >>> C4-OH.
- Scope: Reacts readily with primary/secondary amines, thiols, and alkoxides.
- Conditions: Mild heat (60–80°C) in polar aprotic solvents (DMF, DMSO) or alcohol. Acid catalysis is rarely needed due to the electron-deficient nature of the ring.

## C4-Hydroxyl: The Nucleophilic Anchor

The C4-OH is phenolic. It does not undergo displacement easily but serves as a nucleophile.

- Reactions: Mitsunobu reaction, O-alkylation (with alkyl halides), or sulfonation (to create a leaving group for subsequent Pd-catalyzed coupling).
- Protection: Can be protected as a methoxymethyl (MOM) or silyl ether if C1 chemistry requires harsh conditions.

## Reactivity Diagram



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Caption: Divergent reactivity pathways for the C1-Chloro and C4-Hydroxyl positions.

## Experimental Protocols

### Protocol: Displacement at C1

This protocol describes the introduction of an amine at C1, preserving the C4-OH.

- Setup: In a dry round-bottom flask, dissolve **1-chloro-2,7-naphthyridin-4-ol** (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA) (0.2 M concentration).
- Reagent Addition: Add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

- Reaction: Heat the mixture to 80°C under nitrogen for 4–6 hours. Monitor by LC-MS (Target mass: M - Cl + Amine).
- Workup: Cool to room temperature. Dilute with water. If the product precipitates, filter and wash with water/ether. If soluble, extract with EtOAc/n-Butanol (due to polarity of the 4-OH).
- Purification: Flash chromatography (DCM/MeOH gradient). The product will be significantly more polar than the starting chloride.

## Protocol: Chlorination to 1,4-Dichloro-2,7-naphthyridine

If the user needs to activate the C4 position:

- Reagent: Suspend **1-chloro-2,7-naphthyridin-4-ol** in POCl<sub>3</sub> (10 vol).
- Catalyst: Add a catalytic amount of DMF (2-3 drops).
- Reaction: Reflux (105°C) for 2 hours. The suspension should clear as the dichloride forms.
- Quench: Caution: Pour slowly onto crushed ice with vigorous stirring (exothermic). Neutralize with solid NaHCO<sub>3</sub>.

## Safety and Handling

- Hazards: As a halogenated heteroaromatic, assume the compound is an irritant to eyes, skin, and respiratory tract. The C1-chloride is an alkylating agent equivalent; handle with gloves and in a fume hood.
- Stability: Stable at room temperature. Store under inert atmosphere (Argon) to prevent slow hydrolysis of the C1-chloride by atmospheric moisture over long periods.

## References

- BenchChem. Specific Synthesis of **1-Chloro-2,7-naphthyridin-4-ol**. (Accessed 2025).<sup>[1][2]</sup>  
<sup>[3][4]</sup> [Link](#)

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